

Introduction: Unveiling a Versatile Synthetic Building Block

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Compound of Interest

Compound Name: (2-Bromobenzyl)hydrazine

Cat. No.: B1284565

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(2-Bromobenzyl)hydrazine, identified by CAS Number 51421-27-3, is a substituted benzylhydrazine that has emerged as a significant and versatile intermediate in modern organic synthesis.^[1] Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and a synthetically adaptable 2-bromophenyl group, makes it a valuable precursor for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a particular focus on its utility in the synthesis of heterocyclic compounds and its potential in medicinal chemistry and drug discovery programs.^{[1][2]} The strategic placement of the bromine atom ortho to the hydrazinomethyl group offers unique opportunities for intramolecular reactions and late-stage functionalization, positioning this reagent as a key tool for creating novel chemical entities.

Core Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in research and development.

Key Properties Summary

The essential physicochemical data for **(2-Bromobenzyl)hydrazine** are summarized below.

Property	Value	Reference(s)
CAS Number	51421-27-3	[3][4][5]
Molecular Formula	C ₇ H ₉ BrN ₂	[1][4]
Molecular Weight	201.07 g/mol	[1][4]
IUPAC Name	[(2-bromophenyl)methyl]hydrazine	[3]
Canonical SMILES	NNCC1=CC=CC=C1Br	[3][5]
Purity	Typically ≥95%	[3]
Storage Conditions	Store in freezer (-20°C), under inert atmosphere, away from light.	[5]

Spectroscopic Characterization

While specific spectra are proprietary to manufacturers, the structural features of **(2-Bromobenzyl)hydrazine** allow for a confident prediction of its spectroscopic signatures, which are crucial for reaction monitoring and quality control.[6][7]

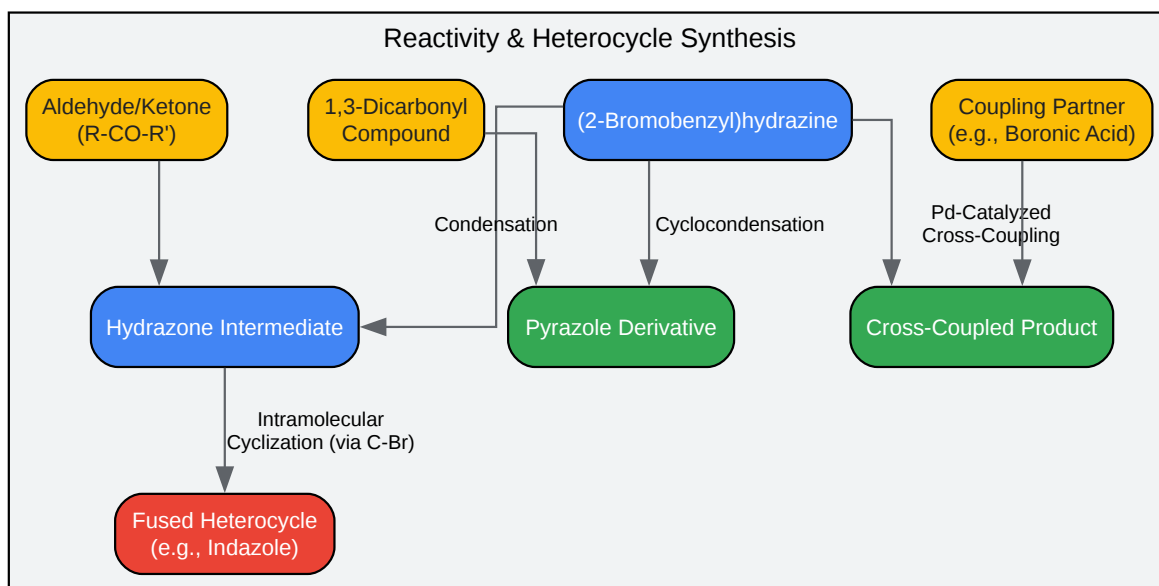
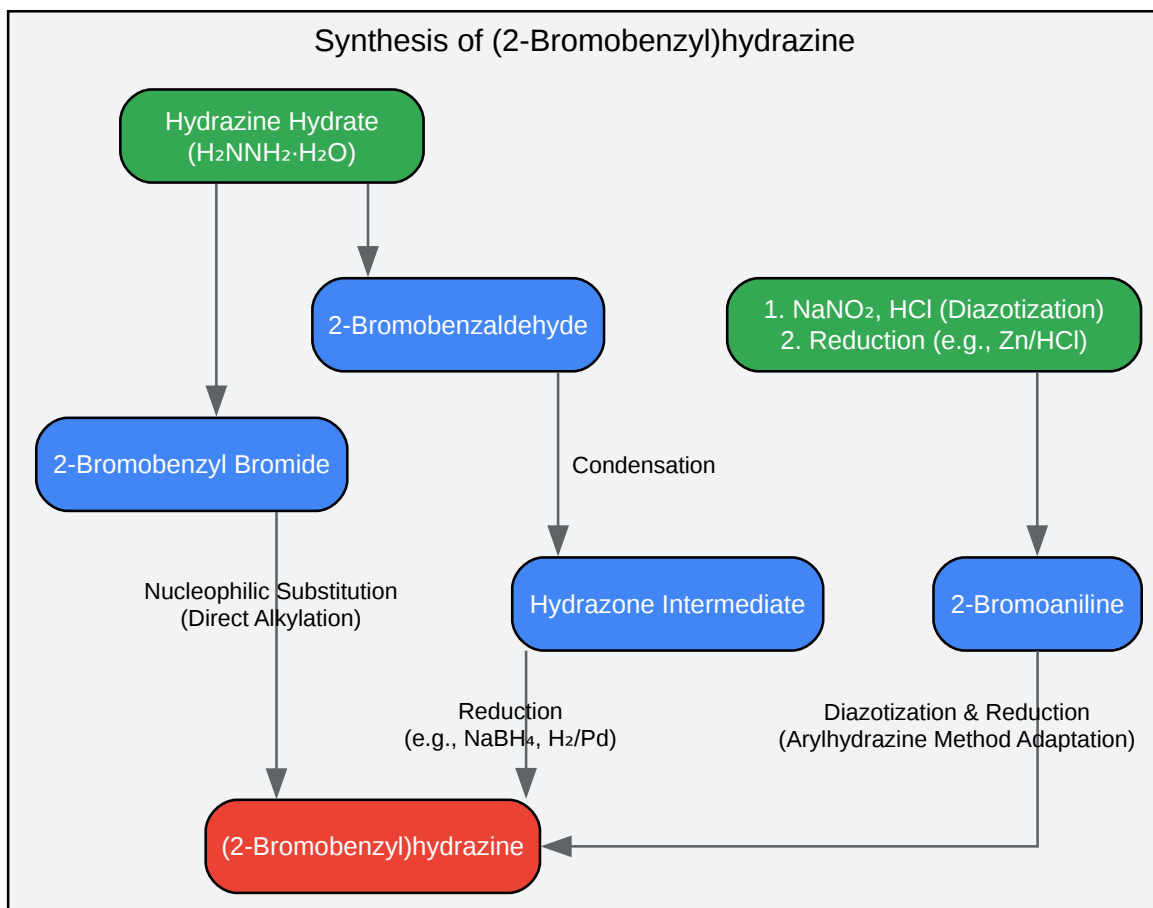
- ¹H NMR (Proton Nuclear Magnetic Resonance):** The proton spectrum is expected to show distinct signals corresponding to the aromatic protons (a complex multiplet pattern in the ~7.0-7.6 ppm region), a singlet for the benzylic methylene (-CH₂-) protons around 4.0 ppm, and broad, exchangeable signals for the hydrazine (-NHNH₂) protons.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The carbon spectrum would display six unique signals in the aromatic region (~120-140 ppm), including the carbon bearing the bromine atom (C-Br), and a signal for the benzylic carbon (-CH₂) in the aliphatic region (~50-60 ppm).
- IR (Infrared) Spectroscopy:** The IR spectrum should exhibit characteristic absorption bands. Key expected peaks include N-H stretching (broad, ~3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), aromatic C=C

stretching ($\sim 1450\text{-}1600\text{ cm}^{-1}$), and a C-Br stretching vibration in the fingerprint region ($<1000\text{ cm}^{-1}$).

- MS (Mass Spectrometry): The mass spectrum is particularly informative due to the presence of bromine. It will show a characteristic pair of molecular ion peaks (M^+ and $M+2$) of nearly equal intensity, corresponding to the two major isotopes of bromine, ^{79}Br and ^{81}Br .

Synthesis Methodologies: Pathways to a Key Intermediate

Several viable synthetic routes exist for the preparation of **(2-Bromobenzyl)hydrazine**. The choice of method often depends on the availability of starting materials, scale, and desired purity. The most direct and widely applicable method involves the nucleophilic substitution of a benzyl halide with hydrazine.



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Sources

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com